

ALX-1393: A Tool for Investigating Glycine Transporter 2 (GlyT2) Function

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Application Notes and Protocols for Researchers

Introduction

ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), making it a valuable pharmacological tool for studying the role of this transporter in regulating glycinergic neurotransmission. This document provides detailed application notes and experimental protocols for the use of **ALX-1393** in various research contexts, aimed at researchers, scientists, and drug development professionals.

Important Note on Selectivity: While the initial query focused on glycine transporter 1 (GlyT1), it is crucial to note that **ALX-1393** is primarily a GlyT2 inhibitor. It displays approximately two orders of magnitude higher selectivity for GlyT2 over GlyT1.[1][2] While it does inhibit GlyT1 at higher, micromolar concentrations, its primary utility in research is as a selective antagonist of GlyT2 at nanomolar concentrations.[1][2] This distinction is critical for proper experimental design and data interpretation.

Mechanism of Action

ALX-1393, chemically known as O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-l-serine, acts as a reversible, noncompetitive inhibitor of GlyT2.[1][2] By blocking GlyT2, **ALX-1393** prevents the reuptake of glycine from the synaptic cleft into presynaptic neurons. This leads to an increase in the extracellular concentration of glycine, thereby enhancing the activation of postsynaptic glycine receptors and potentiating inhibitory neurotransmission.[2][3] This mechanism of action



makes **ALX-1393** particularly useful for investigating the physiological and pathological roles of GlyT2, especially in the context of pain signaling in the spinal cord.[2][3]

Data Presentation

The following tables summarize the quantitative data for **ALX-1393**, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of ALX-1393

Target	Cell Line	Assay Type	IC50	Reference
GlyT2	COS7 cells	[³H]glycine uptake	31 ± 2.7 nM	[1][2]
GlyT2	HEK293 cells	[³H]glycine uptake	~25 nM	[4]
GlyT1	COS7 cells	[³H]glycine uptake	Low μM range	[1][2]
GlyT1	HEK293 cells	[³H]glycine uptake	4 μM	[4]

Table 2: In Vivo Efficacy of ALX-1393 in Rodent Models

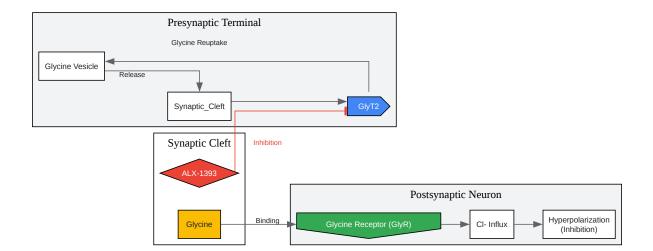


Animal Model	Administration Route	Doses	Observed Effect	Reference
Rat Acute Pain Model	Intrathecal	4, 20, 40 μg	Dose-dependent antinociceptive effects	[2]
Rat Inflammatory Pain (Formalin Test)	Intracerebroventr icular	25, 50, 100 μg	Suppression of the late-phase response	[1]
Rat Neuropathic Pain (CCI)	Intracerebroventr icular	25, 50, 100 μg	Inhibition of mechanical and cold hyperalgesia	[1]
Rat Neuropathic Pain (CCI)	Intrathecal	10, 50, 100 μg	Antinociception at the highest dose	

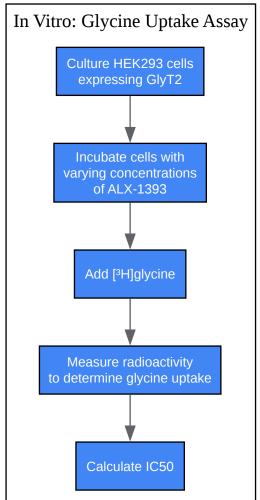
Mandatory Visualizations

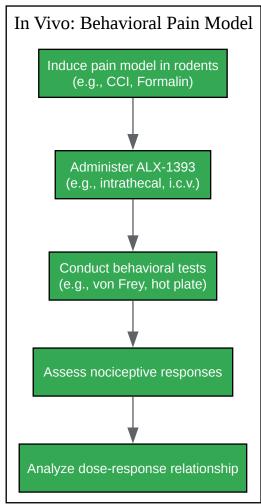
Here are the diagrams illustrating key concepts related to the use of ALX-1393.



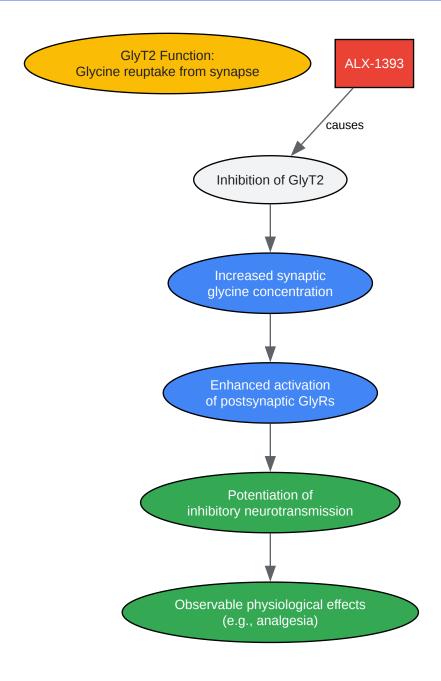












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